Iloprost

Catalog No.
S530477
CAS No.
78919-13-8
M.F
C22H32O4
M. Wt
360.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iloprost

CAS Number

78919-13-8

Product Name

Iloprost

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1

InChI Key

HIFJCPQKFCZDDL-ACWOEMLNSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Solubility

Soluble in ethyl acetate (supplied pre-dissolved 10 mg/ml)

Synonyms

ZK 36374; ZK-36374; ZK36374; ZK 00036374; BAY Q6256; Iloprost, Endoprost, Ilomedin, Ciloprost, Ventavis, CHEMBL494

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O

Description

The exact mass of the compound Iloprost is 360.2301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in ethyl acetate (supplied pre-dissolved 10 mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Vasodilation: Iloprost relaxes the smooth muscle cells in the blood vessel walls, leading to vasodilation and improved blood flow through the lungs [Source: British Journal of Pharmacology, "Iloprost: mechanisms of action"()]
  • Inhibition of platelet aggregation: Iloprost reduces the clumping of platelets, which can help prevent blood clots in the pulmonary arteries [Source: Pulmonary Pharmacology & Therapeutics, "Iloprost for pulmonary arterial hypertension"()]

Clinical trials have demonstrated the effectiveness of Iloprost in treating PAH. Studies show it improves exercise capacity, reduces symptoms like shortness of breath and fatigue, and slows down disease progression [Source: The Cochrane Database of Systematic Reviews, "Iloprost for pulmonary arterial hypertension"()].

Iloprost for Acute Respiratory Distress Syndrome (ARDS)

There is ongoing scientific research exploring the potential benefits of Iloprost for Acute Respiratory Distress Syndrome (ARDS), a life-threatening condition characterized by fluid buildup in the lungs. Preclinical studies suggest Iloprost may improve endothelial barrier function, reduce inflammation, and lessen lung injury associated with ARDS [Source: Trials Journal, "Therapeutic iloprost for the treatment of acute respiratory distress syndrome (ARDS) (the ThIlo trial): a prospective, randomized, multicenter phase II study"()].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Exact Mass

360.2301

LogP

4.8

Appearance

Clear solution in acetone (white Oily or waxy solid in pure form)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (36.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (36.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H361 (36.36%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the treatment of pulmonary arterial hypertension.
FDA Label
Treatment of patients with primary pulmonary hypertension, classified as New York Heart Association functional class III, to improve exercise capacity and symptoms.,

Pharmacology

Iloprost is a synthetic analogue of prostacyclin PGI2 that dilates systemic and pulmonary arterial vascular beds. It was shown to affect platelet aggregation, but whether this effect contributes to its vasodilatory action has not been elucidated. There are two diastereoisomers of iloprost and the 4S isomer is reported to exhibit a higher potency in dilating blood vessels compared to the 4R isomer.
Iloprost is a prostacyclin analogue with potential chemopreventive activity. Iloprost binds to the prostacyclin receptor in various target cells, thereby causing vasodilation, inhibition of platelet aggregation, and decreased tumor cell adhesion to endothelium among other effects. Prostacyclin is a naturally occurring eicosanoid with anti-inflammatory, antineoplastic, and anti-metastatic properties. (NCI05)

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

B01AC11
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC11 - Iloprost

Mechanism of Action

Iloprost is a second generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first generation stable analogs, such as carbaprostacyclin. Iloprost binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors. Iloprost constricts the ilium and fundus circular smooth muscle as strongly as prostaglandin E2 (PGE2) itself. Iloprost inhibits the ADP, thrombin, and collagen-induced aggregation of human platelets. In whole animals, iloprost acts as a vasodilator, hypotensive, antidiuretic, and prolongs bleeding time. All of these properties help to antagonize the pathological changes that take place in the small pulmonary arteries of patients with pulmonary hypertension.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostacyclin
PTGIR [HSA:5739] [KO:K04263]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

78919-13-8

Wikipedia

Iloprost

Biological Half Life

20-30 minutes

Use Classification

Human drugs -> Ventavis -> EMA Drug Category
Antithrombotic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Santos-Martínez LE, Moreno-Ruiz LA, Jiménez-Santos M, Olmos-Temois SG, Bojorquez-Guerrero LA, Baranda-Tovar FM. [Clinical utility of inhaled iloprost in pulmonary arterial hypertension]. Arch Cardiol Mex. 2014 Jul-Sep;84(3):202-10. doi: 10.1016/j.acmx.2014.01.003. Epub 2014 Jul 4. Review. Spanish. PubMed PMID: 25001057.
2: Mulligan C, Beghetti M. Inhaled iloprost for the control of acute pulmonary hypertension in children: a systematic review. Pediatr Crit Care Med. 2012 Jul;13(4):472-80. doi: 10.1097/PCC.0b013e31822f192b. Review. PubMed PMID: 21926655.
3: Ewert R, Gläser S, Bollmann T, Schäper C. Inhaled iloprost for therapy in pulmonary arterial hypertension. Expert Rev Respir Med. 2011 Apr;5(2):145-52. doi: 10.1586/ers.11.14. Review. PubMed PMID: 21510725.
4: John J, Palevsky H. Clinical pharmacology and efficacy of inhaled iloprost for the treatment of pulmonary arterial hypertension. Expert Rev Clin Pharmacol. 2011 Mar;4(2):197-205. doi: 10.1586/ecp.10.136. Review. PubMed PMID: 22115402.
5: Piaggesi A, Vallini V, Iacopi E, Tedeschi A, Scatena A, Goretti C, Rizzo L. Iloprost in the management of peripheral arterial disease in patients with diabetes mellitus. Minerva Cardioangiol. 2011 Feb;59(1):101-8. Review. PubMed PMID: 21285935.
6: Kharazov AF. [Randomized placebo-controlled studies of iloprost in treatment of lower limb critical ischaemia]. Angiol Sosud Khir. 2010;16(3):27-33. Review. Russian. PubMed PMID: 21280291.
7: Chen YF, Jowett S, Barton P, Malottki K, Hyde C, Gibbs JS, Pepke-Zaba J, Fry-Smith A, Roberts J, Moore D. Clinical and cost-effectiveness of epoprostenol, iloprost, bosentan, sitaxentan and sildenafil for pulmonary arterial hypertension within their licensed indications: a systematic review and economic evaluation. Health Technol Assess. 2009 Oct;13(49):1-320. doi: 10.3310/hta13490. Review. PubMed PMID: 19863849.
8: Erre GL, Passiu G. Antioxidant effect of Iloprost: current knowledge and therapeutic implications for systemic sclerosis. Reumatismo. 2009 Apr-Jun;61(2):90-7. Review. PubMed PMID: 19633795.
9: Olschewski H. Inhaled iloprost for the treatment of pulmonary hypertension. Eur Respir Rev. 2009 Mar;18(111):29-34. doi: 10.1183/09059180.00011111. Review. PubMed PMID: 20956120.
10: Krug S, Sablotzki A, Hammerschmidt S, Wirtz H, Seyfarth HJ. Inhaled iloprost for the control of pulmonary hypertension. Vasc Health Risk Manag. 2009;5(1):465-74. Review. PubMed PMID: 19475782; PubMed Central PMCID: PMC2686263.
11: Hachulla E, Launay D, Hatron PY. [Iloprost for the treatment of systemic sclerosis]. Presse Med. 2008 May;37(5 Pt 2):831-9. Epub 2007 Nov 26. Review. French. PubMed PMID: 18035518.
12: Hsu HH, Rubin LJ. Iloprost inhalation solution for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2005 Sep;6(11):1921-30. Review. PubMed PMID: 16144511.
13: Baker SE, Hockman RH. Inhaled iloprost in pulmonary arterial hypertension. Ann Pharmacother. 2005 Jul-Aug;39(7-8):1265-74. Review. PubMed PMID: 15976392.
14: de Donato G, Gussoni G, de Donato G. Is it possible to improve outcome in patients undergoing surgery for acute limb ischemia? Can iloprost, a prostacyclin analogue, be helpful? Chir Ital. 2004 Nov-Dec;56(6):769-80. Review. PubMed PMID: 15771029.
15: Minder S, Fischler M, Muellhaupt B, Zalunardo MP, Jenni R, Clavien PA, Speich R. Intravenous iloprost bridging to orthotopic liver transplantation in portopulmonary hypertension. Eur Respir J. 2004 Oct;24(4):703-7. Review. PubMed PMID: 15459152.
16: Wilhelm W, Grundmann U. [Iloprost. Pharmacology and clinical application during surgery]. Anaesthesist. 2004 Aug;53(8):745-7. Review. German. PubMed PMID: 15241524.
17: Aigner N, Meizer R, Stolz G, Petje G, Krasny C, Landsiedl F, Steinboeck G. Iloprost for the treatment of bone marrow edema in the hindfoot. Foot Ankle Clin. 2003 Dec;8(4):683-93. Review. PubMed PMID: 14719835.
18: Matthes J, Mathen F, Herzig S, Wassermann K. [Therapy of severe pulmonary hypertension with prostacyclin and iloprost]. Dtsch Med Wochenschr. 2001 May 25;126(21):631-7. Review. German. PubMed PMID: 11413752.
19: Pope J, Fenlon D, Thompson A, Shea B, Furst D, Wells G, Silman A. Iloprost and cisaprost for Raynaud's phenomenon in progressive systemic sclerosis. Cochrane Database Syst Rev. 2000;(2):CD000953. Review. PubMed PMID: 10796395.
20: Cappelli R, Bicchi M, Arrigucci S, Boschi S, Guerrini M, Forconi S. [Critical ischemia in elderly patients. Evaluation of the effect of two different methods of Iloprost therapy on the efficacy, tolerance, modification of quality of life and self-sufficiency]. Minerva Cardioangiol. 1999 Mar;47(3):81-8. Review. Italian. PubMed PMID: 10389449.

Explore Compound Types